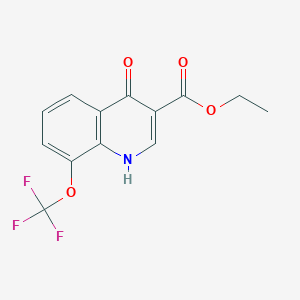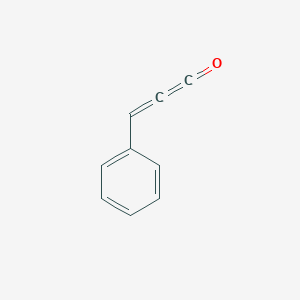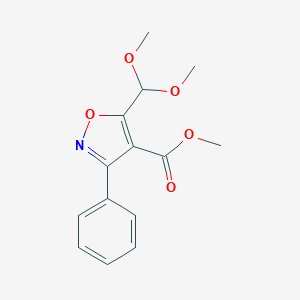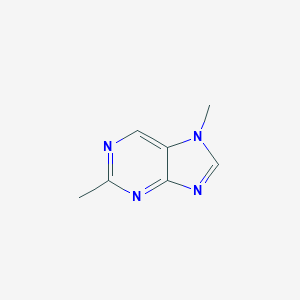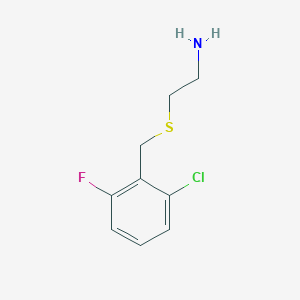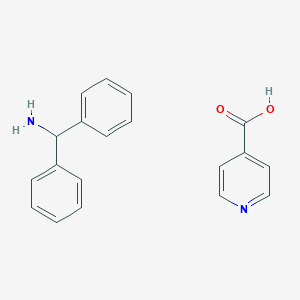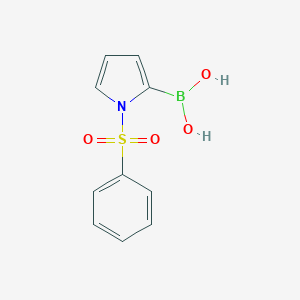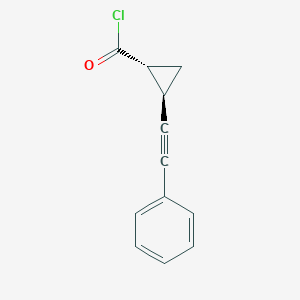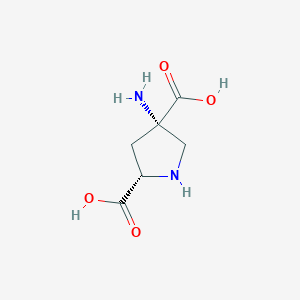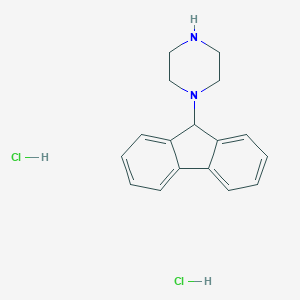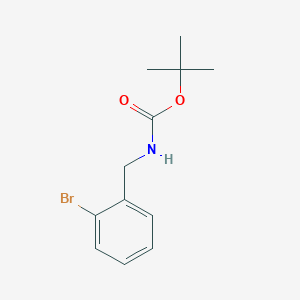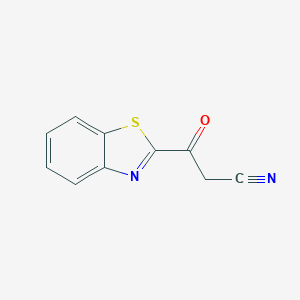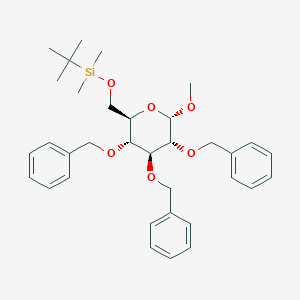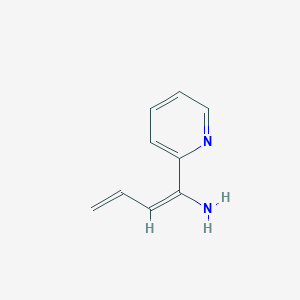
(1E)-1-pyridin-2-ylbuta-1,3-dien-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1-pyridin-2-ylbuta-1,3-dien-1-amine, also known as 2-Butyl-1-(2-pyridinylmethylene) hydrazine (BPMA), is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. BPMA has been found to exhibit significant anticancer activity against various types of cancer cells, making it a promising candidate for the development of new cancer therapies.
Mecanismo De Acción
The exact mechanism of action of BPMA is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. BPMA has also been found to induce oxidative stress in cancer cells, leading to their death.
Efectos Bioquímicos Y Fisiológicos
BPMA has been found to exhibit significant biochemical and physiological effects in cancer cells. It has been shown to induce apoptosis, inhibit cell proliferation, and induce oxidative stress in cancer cells. BPMA has also been found to modulate the expression of certain genes that are involved in the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BPMA is its significant anticancer activity against various types of cancer cells. It is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one of the limitations of BPMA is its potential toxicity, which requires careful handling and monitoring during lab experiments.
Direcciones Futuras
There are several future directions for the research and development of BPMA. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the development of new derivatives of BPMA with enhanced anticancer activity and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of BPMA and its potential applications in cancer therapy.
Métodos De Síntesis
BPMA can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-acetylpyridine with hydrazine hydrate and butanal in the presence of a catalyst such as acetic acid. The resulting product is then purified using column chromatography to obtain pure BPMA.
Aplicaciones Científicas De Investigación
BPMA has been extensively studied for its potential therapeutic applications in the field of cancer research. It has been found to exhibit significant anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and liver cancer. BPMA has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
Propiedades
Número CAS |
170298-90-5 |
|---|---|
Nombre del producto |
(1E)-1-pyridin-2-ylbuta-1,3-dien-1-amine |
Fórmula molecular |
C9H10N2 |
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
(1E)-1-pyridin-2-ylbuta-1,3-dien-1-amine |
InChI |
InChI=1S/C9H10N2/c1-2-5-8(10)9-6-3-4-7-11-9/h2-7H,1,10H2/b8-5+ |
Clave InChI |
LZOPNIVOOMISEX-VMPITWQZSA-N |
SMILES isomérico |
C=C/C=C(\C1=CC=CC=N1)/N |
SMILES |
C=CC=C(C1=CC=CC=N1)N |
SMILES canónico |
C=CC=C(C1=CC=CC=N1)N |
Sinónimos |
2-Pyridinemethanamine,alpha-2-propenylidene-,(E)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-dimethyl-1-[(2R)-1-methylpyrrolidin-2-yl]propan-1-one](/img/structure/B60490.png)
